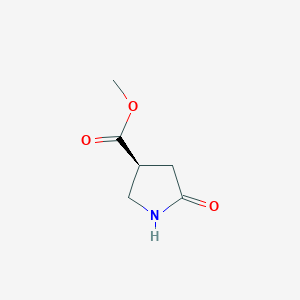![molecular formula C24H17ClFN3 B2995202 8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-12-9](/img/structure/B2995202.png)
8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as CpdA, is a synthetic compound that belongs to the class of pyrazoloquinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of immunology.
Scientific Research Applications
Photophysical Properties and Molecular Logic Switches
Research on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has explored their photophysical properties, such as solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These compounds have potential applications as molecular logic switches due to their pH-dependent fluorescence, which can be used to interpret binary on-off responses or multilevel logic gates, indicating their utility in the development of molecular sensors and switches (Uchacz et al., 2016).
Fluorescence Quenching by Protonation
Another study on pyrazolo[3,4-b]quinoline derivatives highlighted their high efficiency as organic fluorescent materials, suitable for light-emitting device applications. The fluorescence of these compounds can be quenched efficiently by protic acid, yet this process is reversible, offering insights into dynamic and static quenching mechanisms that could be harnessed in sensor technologies and optical applications (Mu et al., 2010).
Influence of Fluorine on Photophysical and Electrochemical Properties
The introduction of fluorine atoms into the pyrazolo[3,4-b]quinoline molecule alters its properties significantly. For instance, fluorine substitution can affect fluorescence quantum efficiency, and HOMO and LUMO levels, as well as absorption band positions. These changes enhance the molecule's resistance to proton donors and might influence its applications in optoelectronic devices and as fluorescent dyes with high environmental stability (Szlachcic & Uchacz, 2018).
Versatile Fluorophore for Molecular Sensors
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline has been described as a versatile fluorophore for the construction of brightly fluorescent molecular sensors. It allows for the development of fluorophore-spacer-receptor systems and fluoroionophores operating via intramolecular charge transfer, showcasing its potential in creating sensitive and selective molecular sensors for various applications (Rurack et al., 2002).
properties
IUPAC Name |
8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-17(25)6-10-22(20)27-13-21(24)23(28-29)16-4-7-18(26)8-5-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESWHZNKREBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Propan-2-yloxymethyl)phenyl]acetic acid](/img/structure/B2995122.png)
![5-(Furan-2-yl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2995125.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-fluorophenyl)thiazolidin-3-yl)methanone](/img/structure/B2995127.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide](/img/structure/B2995128.png)
![4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2995129.png)
![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)
![4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2995131.png)



![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)
